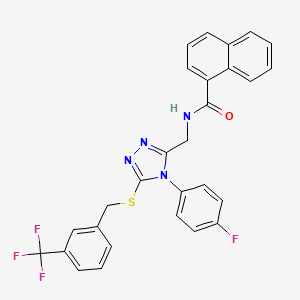

N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20F4N4OS/c29-21-11-13-22(14-12-21)36-25(16-33-26(37)24-10-4-7-19-6-1-2-9-23(19)24)34-35-27(36)38-17-18-5-3-8-20(15-18)28(30,31)32/h1-15H,16-17H2,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXWIQYCOKAHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a novel triazole derivative that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound features a complex structure that integrates a triazole ring with a naphthamide moiety. The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. The compound's synthesis can be referenced in patents and literature focusing on similar triazole derivatives .

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. The specific compound under review has shown promising results against various bacterial and fungal strains. For instance:

- Antifungal Activity : Studies have demonstrated that triazole derivatives can outperform standard antifungal agents like fluconazole. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of established antifungals against strains such as Candida albicans and Aspergillus flavus .

- Antibacterial Activity : The compound has also been tested against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it possesses antibacterial properties with MIC values indicating effectiveness against resistant strains .

Anticancer Potential

The triazole scaffold is recognized for its anticancer activities. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with DNA synthesis and repair mechanisms in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity in fungi .

- Receptor Modulation : Some studies suggest that triazole derivatives may interact with specific receptors implicated in inflammatory processes and cancer progression, providing a dual mechanism of action .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related triazole compound demonstrated significant reduction in fungal infections in immunocompromised patients compared to conventional therapies .

- Case Study 2 : Preclinical models showed that the compound effectively reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in oncology .

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives have shown Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

Compounds similar to N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide have been evaluated for antifungal activity. The 1,2,4-triazole framework is particularly effective against various fungal pathogens due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

Recent studies have highlighted the role of mercapto-substituted 1,2,4-triazoles in cancer chemoprevention and chemotherapy. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific structure of this compound may enhance its efficacy in targeting cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their structural modifications. For example:

- The presence of electron-withdrawing groups (like trifluoromethyl) enhances antimicrobial potency.

- Substituents at specific positions on the aromatic rings can significantly influence the compound's interaction with biological targets .

Formulation and Delivery

Given the promising biological activities of this compound, research into its formulation for effective delivery is ongoing. The compound's lipophilicity and potential for forming stable complexes with other therapeutic agents may facilitate its use in combination therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,4-triazole derivatives against various bacterial strains. Compounds structurally similar to this compound demonstrated MIC values significantly lower than traditional antibiotics .

Case Study 2: Cancer Treatment

Research into triazole-based compounds has shown promise in treating specific cancer types by inhibiting cell proliferation and inducing apoptosis. The unique structural features of this compound may enhance its therapeutic index compared to other agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the triazole ring, thioether linkages, and terminal amide groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl groups in analogs .

- Naphthamide vs. Acetamide : The bulkier naphthamide may improve target selectivity but reduce solubility relative to smaller acetamide termini in analogs like and .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via nucleophilic substitution or cyclization in basic conditions (e.g., NaH/THF). The target compound likely follows a similar route, given its thioether and amide linkages .

Biological Performance :

- Triazole-thioether derivatives with fluorinated aryl groups (e.g., 4-fluorophenyl in the target, 3,4-difluorophenyl in ) show enhanced interaction with hydrophobic enzyme pockets in pathogens or weeds .

- The pyridinyl or thienyl substituents in analogs improve metal-binding capacity, which is absent in the target compound’s benzylthio group.

Q & A

Q. What are the recommended synthetic routes for N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2 : Introduction of the 3-(trifluoromethyl)benzylthio group via nucleophilic substitution, using NaH as a base in anhydrous THF .

- Step 3 : Coupling of the naphthamide moiety using EDC/HOBt-mediated amidation in DCM .

Optimization Tips :

Q. How should researchers characterize the structural integrity of this compound?

A combination of analytical techniques is required:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, trifluoromethyl signals at δ 3.8–4.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (calculated for C29H21F4N5OS: [M+H]+ = 580.1412) .

- X-ray Crystallography : For unambiguous confirmation of the triazole ring geometry and substituent orientation (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2), using IC50 calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can molecular docking simulations guide target identification for this compound?

Q. How to address discrepancies in biological activity data across similar triazole derivatives?

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core Modifications :

- Pharmacokinetic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.